molecular formula C11H13F2NO B15272896 N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine

N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine

Cat. No.: B15272896
M. Wt: 213.22 g/mol
InChI Key: UPIOWQKAPBUIKC-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine is an organic compound with a unique structure that includes a difluorophenyl group and a methyloxolanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 2,5-difluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxolanamine moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
  • N-(2,5-Difluorophenyl)-2-isopropylphenoxyacetamide
  • N-(2,5-Difluorophenyl)-2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinylacetamide

Uniqueness

N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine is unique due to its specific combination of a difluorophenyl group and an oxolanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H13F2NO/c1-7-10(4-5-15-7)14-11-6-8(12)2-3-9(11)13/h2-3,6-7,10,14H,4-5H2,1H3

InChI Key

UPIOWQKAPBUIKC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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